N-(4,5-dimethyl-2-nitrophenyl)pentopyranosylamine
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Overview
Description
N-(4,5-dimethyl-2-nitrophenyl)pentopyranosylamine is a synthetic organic compound characterized by its unique structural features It consists of a pentopyranosylamine moiety attached to a 4,5-dimethyl-2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-2-nitrophenyl)pentopyranosylamine typically involves a multi-step process:
Nitration: The starting material, 4,5-dimethylphenylamine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Glycosylation: The nitro-substituted aromatic compound is then subjected to glycosylation with a pentopyranosyl donor under acidic conditions to form the glycosidic bond.
Amidation: Finally, the glycosylated intermediate is reacted with an amine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-2-nitrophenyl)pentopyranosylamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Reduction: N-(4,5-dimethyl-2-aminophenyl)pentopyranosylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(4,5-dimethyl-2-nitrophenyl)pentopyranosylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving glycosidic bonds. Its nitro group can be reduced to an amino group, making it useful in labeling and detection assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The compound’s ability to undergo various chemical modifications makes it a versatile scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers or advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which N-(4,5-dimethyl-2-nitrophenyl)pentopyranosylamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through its glycosidic and aromatic moieties. The nitro group can participate in redox reactions, influencing the compound’s activity and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
N-(4,5-dimethyl-2-nitrophenyl)glucopyranosylamine: Similar structure but with a glucopyranosyl moiety.
N-(4,5-dimethyl-2-nitrophenyl)galactopyranosylamine: Contains a galactopyranosyl group instead of a pentopyranosyl group.
Uniqueness
N-(4,5-dimethyl-2-nitrophenyl)pentopyranosylamine is unique due to its specific combination of a pentopyranosylamine moiety and a 4,5-dimethyl-2-nitrophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H18N2O6 |
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Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-(4,5-dimethyl-2-nitroanilino)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H18N2O6/c1-6-3-8(9(15(19)20)4-7(6)2)14-13-12(18)11(17)10(16)5-21-13/h3-4,10-14,16-18H,5H2,1-2H3 |
InChI Key |
WLLHTFRIRXXZRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])NC2C(C(C(CO2)O)O)O |
Origin of Product |
United States |
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